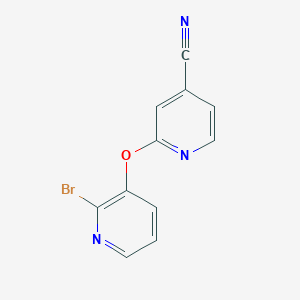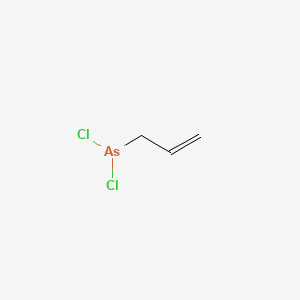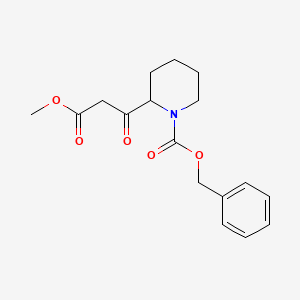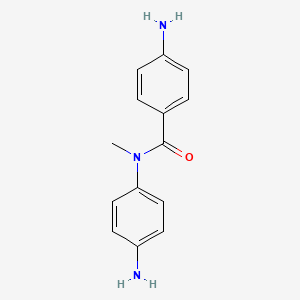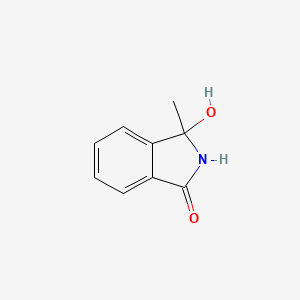
3-Hydroxy-3-methylisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-methylisoindolin-1-one is a heterocyclic compound that has garnered significant interest due to its presence in various natural products and pharmaceutical molecules. This compound is known for its broad spectrum of biological activities and its versatility as a precursor in the synthesis of various other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methylisoindolin-1-one can be synthesized through several methods. One common approach involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides . Another method includes the reduction of phthalimides using reducing agents . Additionally, ultrasonic irradiation has emerged as a green synthetic approach, improving reaction rates, yields, and selectivity while applying less hazardous materials and milder reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of ultrasonic irradiation in industrial settings has been particularly advantageous due to its efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-methylisoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindolin-1-one derivatives, which have significant applications in pharmaceuticals and other industries .
Applications De Recherche Scientifique
3-Hydroxy-3-methylisoindolin-1-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-methylisoindolin-1-one can be compared with other similar compounds such as:
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Isoindoline-1,3-dione derivatives: These compounds are structurally related and have similar applications in pharmaceuticals and other industries.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
29879-70-7 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
3-hydroxy-3-methyl-2H-isoindol-1-one |
InChI |
InChI=1S/C9H9NO2/c1-9(12)7-5-3-2-4-6(7)8(11)10-9/h2-5,12H,1H3,(H,10,11) |
Clé InChI |
IUXUJCWMVNQJON-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


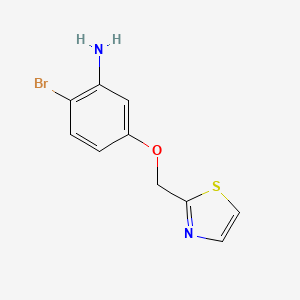
![1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone](/img/structure/B13973450.png)
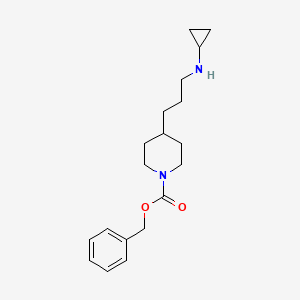
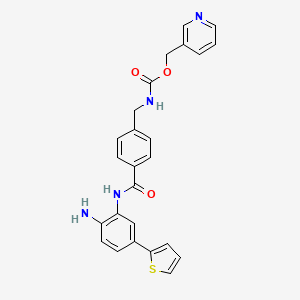
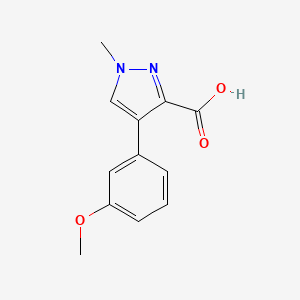
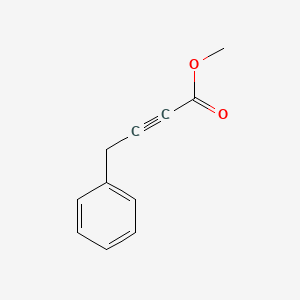
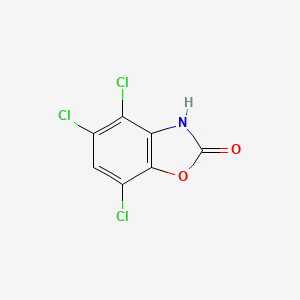
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
